molecular formula C13H19N3O4S B1317957 Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate CAS No. 682341-20-4

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate

Cat. No. B1317957
M. Wt: 313.37 g/mol
InChI Key: LQXVABVGWTUSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate is an organic compound with a molecular weight of 313.38 . It has garnered significant interest due to its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate is characterized by its InChI code: 1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 . This code provides a unique identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 191.26°C, a boiling point of approximately 499.2°C at 760 mmHg, and a density of approximately 1.3 g/cm^3 . Its refractive index is predicted to be n20D 1.60 .

Scientific Research Applications

Anticancer Potential

The synthesis of new propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure, including compounds related to Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate, has shown promising anticancer activities. Specific compounds exhibited strong anticancer potential relative to doxorubicin, suggesting the potential utility of such compounds in cancer therapy, although in vivo studies are needed for further validation (Rehman et al., 2018).

Antibacterial Applications

A study on the synthetic antibacterial properties of a related compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, demonstrated broad antibacterial activity in experimental infections. This highlights the potential of ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate derivatives in developing new antibacterial agents (Goueffon et al., 1981).

Analytical Chemistry Applications

In analytical chemistry, derivatives of Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate have been used as derivatization reagents for sensitive detection in liquid chromatography. These reagents allow for the easy removal of the derivatization agent post-analysis, offering a versatile tool for analytical applications (Wu et al., 1997).

Potential in Antimicrobial Activity

Compounds synthesized from ethyl piperidine-4-carboxylate, including those related to ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate, have shown good to moderate antimicrobial activity against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).

Enzyme Inhibition for Therapeutic Use

Research into N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, originating from ethyl piperidine-4-carboxylate, revealed their significant inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings indicate potential therapeutic applications, particularly in treating conditions like Alzheimer's disease (Khalid et al., 2014).

properties

IUPAC Name

ethyl 4-(4-aminophenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXVABVGWTUSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586162
Record name Ethyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate

CAS RN

682341-20-4
Record name Ethyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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